![molecular formula C21H20ClN5O3 B2955562 N-(2-chlorobenzyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946311-75-7](/img/structure/B2955562.png)
N-(2-chlorobenzyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
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Overview
Description
N-(2-chlorobenzyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-c][1,2,4]triazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-c][1,2,4]triazine core, followed by the introduction of the 2-chlorobenzyl and 4-ethoxyphenyl groups. The final step involves the formation of the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
N-(2-chlorobenzyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a chemical compound with potential applications in various scientific research fields. This compound features an imidazo[2,1-c][1,2,4]triazine core, a carboxamide functional group, and substituents including a chlorobenzyl and ethoxyphenyl group.
Antimicrobial Activity
Studies suggest that N-(2-chlorobenzyl)-8-(4-ethoxyphenyl)-4-oxo derivatives demonstrate activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentrations (MIC) ranged from 15 to 30 µg/mL. Preliminary tests also indicated antifungal activity against Candida albicans, with an MIC of 20 µg/mL.
Anti-inflammatory Potential
Imidazo[2,1-c][1,2,4]triazine derivatives could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential applications in treating inflammatory diseases.
Molecular Structure and Properties
The compound has a molecular weight of 425.9 g/mol and a molecular formula of C21H20ClN5O3 .
Other names and identifiers include:
- IUPAC Name: N-[(2-chlorophenyl)methyl]-8-(4-ethoxyphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
- CAS Number: 946230-87-1
- InChI: InChI=1S/C21H20ClN5O3/c1-2-30-16-9-7-15(8-10-16)26-11-12-27-20(29)18(24-25-21(26)27)19(28)23-13-14-5-3-4-6-17(14)22/h3-10H,2,11-13H2,1H3,(H,23,28)
- InChI Key: NENYHQYHVYEAMT-UHFFFAOYSA-N
- Canonical SMILES: CCOC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC4=CC=CC=C4Cl
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are likely mediated through binding to these targets, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethoxyphenyl)-2-((4-ethoxy-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
N-(2-chlorobenzyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is unique due to its specific structural features, such as the presence of the 2-chlorobenzyl and 4-ethoxyphenyl groups. These features may confer distinct biological activities and chemical reactivity compared to similar compounds.
Biological Activity
N-(2-chlorobenzyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a synthetic compound that exhibits a range of biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound has a complex chemical structure characterized by the following molecular formula:
- Molecular Formula : C19H21ClN4O2
- Molecular Weight : 372.85 g/mol
Structural Features
The structure includes:
- An imidazo[2,1-c][1,2,4]triazine core.
- A carboxamide functional group.
- Substituents including a chlorobenzyl and ethoxyphenyl group.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity.
Case Studies
- In vitro Studies : A study evaluated the cytotoxic effects of various imidazo[2,1-c][1,2,4]triazine derivatives on human cancer cell lines. The results demonstrated that certain derivatives showed IC50 values in the low micromolar range against breast cancer cells (MCF-7) and lung cancer cells (A549) .
- Mechanism of Action : The mechanism of action appears to involve apoptosis induction through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspases in treated cells compared to controls .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties.
Findings
- Bacterial Inhibition : Studies suggest that N-(2-chlorobenzyl)-8-(4-ethoxyphenyl)-4-oxo derivatives demonstrate activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentrations (MIC) ranged from 15 to 30 µg/mL .
- Fungal Activity : Preliminary tests indicated antifungal activity against Candida albicans with an MIC of 20 µg/mL .
Anti-inflammatory Potential
The anti-inflammatory properties of related compounds have been explored as well.
Research Insights
A study highlighted that imidazo[2,1-c][1,2,4]triazine derivatives could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages . This suggests potential applications in treating inflammatory diseases.
Summary Table of Biological Activities
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-8-(4-ethoxyphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O3/c1-2-30-16-9-7-15(8-10-16)26-11-12-27-20(29)18(24-25-21(26)27)19(28)23-13-14-5-3-4-6-17(14)22/h3-10H,2,11-13H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NENYHQYHVYEAMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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